molecular formula C22H27N3O6S2 B2822957 (E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-01-3

(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2822957
CAS No.: 850782-01-3
M. Wt: 493.59
InChI Key: YOEASSBMXRMEJT-GHVJWSGMSA-N
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Description

The compound "(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide" is a benzamide derivative featuring a sulfamoyl group substituted with two 2-methoxyethyl moieties and a benzothiazole ring system. The benzothiazole moiety contains a 6-methoxy and 3-methyl substituent, while the sulfamoyl group is linked to the benzamide core at the para position. The presence of methoxyethyl groups may enhance solubility compared to simpler alkyl or aryl substitutions, a critical factor in pharmacokinetics or formulation .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S2/c1-24-19-10-7-17(31-4)15-20(19)32-22(24)23-21(26)16-5-8-18(9-6-16)33(27,28)25(11-13-29-2)12-14-30-3/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEASSBMXRMEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound's structure includes several key functional groups:

  • Sulfamoyl group : Enhances solubility and reactivity.
  • Benzo[d]thiazole moiety : Contributes to biological activity.
  • Methoxyethyl groups : Improve pharmacokinetic properties.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC20H27N3O5S2
Molecular Weight453.5755 g/mol
CAS Number328539-80-6

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessing the in vitro antibacterial activity of thiazole derivatives revealed that many compounds demonstrated moderate to good antimicrobial effects against various strains, including both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Screening

In a screening of thiazole derivatives, several compounds showed promising results:

  • Most Effective Compound : Compound 8 exhibited a minimum inhibitory concentration (MIC) of 0.004–0.03 mg/mL against Enterobacter cloacae.
  • Comparison with Standards : The activity of these compounds often exceeded that of standard antibiotics like ampicillin by 10–50 times.

Antifungal Activity

The compound also shows potential antifungal activity. In a study, various derivatives were tested for their antifungal properties, revealing good to excellent activity against fungi such as Trichoderma viride and Aspergillus fumigatus. The most potent compound demonstrated an MIC in the range of 0.004–0.06 mg/mL .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in microbial metabolism.
  • Cell Membrane Disruption : The structural components may interact with microbial cell membranes, leading to increased permeability and cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of specific substituents, such as methoxy and sulfamoyl groups, has been linked to enhanced biological activity. Research indicates that modifications in these areas can significantly alter the compound's potency against various pathogens.

Summary of Findings

Biological ActivityObservations
AntibacterialModerate to excellent activity against multiple strains
AntifungalEffective against T. viride and A. fumigatus
MechanismLikely involves enzyme inhibition and membrane disruption

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several synthesized derivatives reported in the literature. Key comparisons include:

Compound Key Substituents Molecular Weight Key IR Peaks (cm⁻¹) Melting Point (°C) Yield (%)
Target Compound 6-methoxy-3-methylbenzothiazole; bis(2-methoxyethyl)sulfamoyl ~550 (estimated) C=O (~1660–1680); S=O (~1250–1350) Not reported Not reported
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Acetylpyridinyl; phenylthiadiazole 414.49 1679, 1605 (2C=O) 290 80
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) Ethyl ester; methylnicotinyl 444.52 1715, 1617 (2C=O) 200 80
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide 3-ethyl-6-fluorobenzothiazole; bis(2-methoxyethyl)sulfamoyl 521.60 Not reported Not reported Not reported

Key Observations :

  • Heterocyclic Core : Unlike thiadiazole-based analogues (e.g., 8a, 8b), the target compound features a benzothiazole ring, which may confer distinct electronic properties and binding affinities due to sulfur’s polarizability .
  • Sulfamoyl vs. Sulfonyl Groups: The bis(2-methoxyethyl)sulfamoyl group in the target compound contrasts with simpler sulfonyl groups in compounds like those in (e.g., C18H12N4O2S).
  • Substituent Effects on Benzothiazole : Compared to the 3-ethyl-6-fluoro variant , the target’s 3-methyl-6-methoxy substitution may reduce electronegativity but increase steric bulk, influencing receptor interactions.
Spectral and Analytical Data
  • IR Spectroscopy : The target’s sulfamoyl group is expected to show S=O stretching near 1250–1350 cm⁻¹, similar to sulfonyl derivatives in (1247–1255 cm⁻¹) . The benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with reported values for compounds like 8a (1679 cm⁻¹) .
  • NMR : The bis(2-methoxyethyl) groups would produce characteristic signals at ~3.3–3.5 ppm (OCH3) and ~3.6–3.8 ppm (CH2), distinct from phenyl or acetyl substituents in analogues .

Q & A

Q. How can researchers optimize the synthesis of (E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
  • Temperature : Maintain 60–80°C during sulfamoyl group coupling to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
  • Reaction Time : Monitor via TLC/HPLC to terminate reactions at >90% conversion .
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (≥95%) and NMR .

Q. What analytical techniques are critical for structural characterization of this compound, particularly to confirm its (E)-isomerism?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze NOESY/ROESY spectra to distinguish (E)- and (Z)-isomers via spatial correlations between the benzamide carbonyl and thiazole protons .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular hydrogen bonding patterns .
  • Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ ion) and fragmentation patterns aligned with the sulfamoyl and methoxy groups .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
    Include positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of sulfamoyl group transfer in this compound under varying pH conditions?

  • Methodological Answer :
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates at pH 5–9, tracking intermediates via UV-Vis (λ = 270–300 nm) .
  • Isotopic Labeling : Introduce 18O or 15N isotopes to trace nucleophilic attack pathways during sulfamoyl activation .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map transition states and identify pH-dependent energy barriers .

Q. What in silico strategies are effective for predicting target proteins and binding modes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to dock the compound into protein pockets (e.g., bacterial dihydrofolate reductase or human topoisomerase II) with flexible side-chain sampling .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and key residue interactions (e.g., hydrogen bonds with sulfamoyl oxygen) .
    Validate predictions with SPR or ITC to measure binding affinities (KD values) .

Q. How can contradictory data on biological activity across structural analogs be resolved?

  • Methodological Answer :
  • Comparative SAR Analysis : Tabulate analogs (Table 1) and correlate substituents (e.g., methoxy vs. ethoxy) with bioactivity trends .
  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) using tools like KNIME to identify outliers or assay variability .

Table 1 : Structural Analogs and Bioactivity Trends

Compound SubstituentsBioactivity (IC50/MIC)Source
6-Methoxy, 3-methylthiazoleIC50 = 2.1 µM (HeLa)
6-Ethoxy, 3-(2-methoxyethyl)MIC = 8 µg/mL (S. aureus)
4-Methylsulfonyl, 5,7-dimethylIC50 = 5.3 µM (MCF-7)

Q. What strategies mitigate challenges in isolating reactive intermediates during synthesis?

  • Methodological Answer :
  • Low-Temperature Quenching : Trap intermediates at –78°C (dry ice/acetone) and isolate via flash chromatography .
  • In Situ Monitoring : Use ReactIR to detect transient species (e.g., nitrenes during sulfamoyl activation) .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize amine intermediates .

Key Notes

  • Data Contradictions : Address variability in biological assays by standardizing protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Advanced Purification : Consider preparative HPLC with C18 columns for isomers or polar byproducts .

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